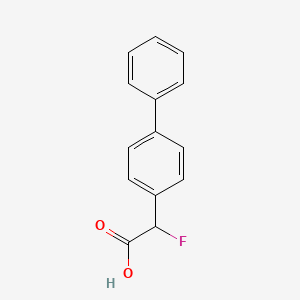

2-fluoro-2-(4-phenylphenyl)acetic acid

Description

Historical Context and Initial Research Trajectories of 2-fluoro-2-(4-phenylphenyl)acetic acid

While specific historical records detailing the initial synthesis of this compound are not extensively documented in readily available literature, its emergence can be contextualized within the broader history of research into fluorinated pharmaceuticals and profen analogues. The development of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and flurbiprofen (B1673479) spurred investigations into a wide array of structurally related phenylacetic and phenylpropionic acids. The introduction of fluorine into these structures was a logical progression, aimed at modulating their physicochemical and biological properties. Early research into α-fluorination of carboxylic acids laid the general groundwork for the synthesis of compounds like this compound organic-chemistry.org. The synthesis of various fluorinated phenylacetic acid derivatives has been explored through different methodologies, often starting from precursor molecules like fluorinated anilines or by employing modern fluorination techniques mdpi.comnih.gov.

Significance of Fluorinated Phenylacetic Acid Derivatives in Contemporary Research

The strategic incorporation of fluorine into organic molecules is a widely recognized strategy in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets nih.gov.

Fluorinated phenylacetic acid derivatives are of particular interest due to their structural similarity to biologically active compounds. Research has shown that the introduction of fluorine can lead to enhanced potency and altered pharmacokinetic profiles nih.gov. For instance, fluorination can block metabolic pathways, leading to a longer duration of action for a potential drug candidate. The electron-withdrawing nature of fluorine can also modulate the acidity of the carboxylic acid group, which can be critical for interactions with biological receptors.

Structural Rationale and Chirality Considerations for this compound

The structure of this compound is characterized by a central chiral carbon atom bonded to a fluorine atom, a carboxylic acid group, a hydrogen atom, and a 4-biphenyl group. The presence of this chiral center means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms).

The biological activity of chiral molecules is often enantiomer-specific, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the enantioselective synthesis and separation of such compounds are critical areas of research. Methodologies for the enantioselective synthesis of α-fluorinated carboxylic acids are actively being developed, employing chiral catalysts to control the stereochemical outcome of the fluorination step organic-chemistry.orgacs.orgnih.gov. Furthermore, chromatographic techniques, including high-performance liquid chromatography (HPLC) with chiral stationary phases, are essential for the separation and analysis of the enantiomers of chiral acids and their derivatives nsf.govsemanticscholar.orgmdpi.com.

Below is a table summarizing the key structural and physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | nih.govuni.lu |

| Molecular Weight | 230.24 g/mol | uni.lu |

| IUPAC Name | 2-fluoro-2-(biphenyl-4-yl)acetic acid | nih.govuni.lu |

| CAS Number | 214058-16-1 | nih.gov |

| Predicted XLogP3 | 3.5 | nih.govuni.lu |

| Hydrogen Bond Donor Count | 1 | nih.govuni.lu |

| Hydrogen Bond Acceptor Count | 2 | nih.govuni.lu |

| Rotatable Bond Count | 3 | nih.govuni.lu |

Overview of Research Paradigms Investigating this compound

Research involving this compound and its analogues generally falls into several interconnected paradigms:

Synthetic Chemistry: This area focuses on the development of efficient and stereoselective methods for the synthesis of the target molecule and its derivatives. This includes the exploration of novel fluorinating agents, catalytic systems for asymmetric synthesis, and scalable reaction pathways organic-chemistry.orgmdpi.com.

Medicinal Chemistry and Drug Discovery: Investigations in this domain explore the potential of this compound and related compounds as therapeutic agents. This often involves the synthesis of a library of analogues to establish structure-activity relationships (SAR) and optimize properties like potency and selectivity for a particular biological target. While direct biological evaluation data for this specific compound is scarce in public literature, related structures are often investigated for their anti-inflammatory or other pharmacological activities nih.govnih.gov.

Enzyme Inhibition Studies: Given the structural resemblance to known enzyme inhibitors (e.g., NSAIDs that inhibit cyclooxygenase enzymes), a potential research avenue for this compound is the investigation of its ability to inhibit specific enzymes. The fluorine atom can play a crucial role in the binding interactions within an enzyme's active site nih.gov.

Physicochemical and Analytical Studies: This paradigm involves the detailed characterization of the molecule's properties, including its spectroscopic data (NMR, IR, Mass Spectrometry), and the development of analytical methods for its detection and quantification, particularly for the separation of its enantiomers nsf.govchromforum.orgnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTVGRMQNXPBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoro 2 4 Phenylphenyl Acetic Acid and Its Analogues

Stereoselective Synthesis of Enantiopure 2-fluoro-2-(4-phenylphenyl)acetic acid

Achieving high enantiopurity in α-fluoro-α-aryl acetic acids is a significant objective in medicinal chemistry. The primary strategies to obtain enantiomerically pure this compound involve asymmetric catalysis, the use of chiral auxiliaries, and enzymatic biocatalysis.

Asymmetric Catalysis Approaches for this compound Synthesis

Asymmetric catalysis offers an efficient route to enantiomerically enriched α-fluoro-α-aryl acetic acids by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. The direct asymmetric fluorination of α-aryl acetic acid derivatives is a key strategy.

One prominent approach involves the use of transition metal catalysts. For instance, chiral palladium(II) complexes have been utilized in the asymmetric fluorination of α-cyanophosphonates, which are precursors to α-fluoro carboxylic acids. nih.gov While a direct application to 2-(4-phenylphenyl)acetic acid derivatives is not explicitly detailed in readily available literature, the principle can be extended. A hypothetical reaction is shown below:

Hypothetical Asymmetric Fluorination using a Chiral Palladium Catalyst

In this conceptual scheme, an ester of 2-(4-phenylphenyl)acetic acid would be subjected to an electrophilic fluorine source in the presence of a chiral palladium catalyst to induce enantioselectivity.

Another powerful method is the asymmetric fluorination of α-aryl acetic acid derivatives using a catalytic system composed of NiCl₂-Binap/R₃SiOTf/2,6-lutidine. cas.cn This system has been shown to be effective for a range of α-aryl acetic acid derivatives, suggesting its potential applicability for the synthesis of enantiopure this compound. The choice of the chiral ligand, such as BINAP, is critical in determining the enantiomeric excess (ee) of the final product.

Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. researchgate.net Chiral amines and phosphoric acids have been used to catalyze the enantioselective fluorination of various carbonyl compounds. For example, quinine (B1679958) has been used to catalyze the asymmetric fluorination of 4-substituted pyrazolones, yielding products with good enantioselectivities. nih.gov The application of such catalysts to a suitable precursor of this compound could provide a metal-free pathway to the desired enantiomer.

Table 1: Examples of Asymmetric Catalysis for α-Fluoro Carbonyl Compounds

| Catalyst System | Substrate Type | Fluorinating Agent | Typical Enantiomeric Excess (ee) |

| Chiral Pd(II)-Bisphosphine Complexes | α-Cyanophosphonates | N-Fluorobenzenesulfonimide (NFSI) | Up to 78% |

| NiCl₂-Binap/R₃SiOTf/2,6-lutidine | α-Aryl Acetic Acid Derivatives | NFSI | Not specified in abstract |

| Quinine | 4-Substituted Pyrazolones | NFSI | Up to 81% |

Chiral Auxiliary-Mediated Synthesis of this compound

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiopure this compound, a suitable precursor, such as 2-(4-phenylphenyl)acetic acid, would first be coupled to a chiral auxiliary. A common class of auxiliaries are the Evans oxazolidinones. researchgate.net The resulting amide can then undergo diastereoselective fluorination. The steric hindrance provided by the auxiliary directs the incoming electrophilic fluorine source to one face of the enolate, leading to a high diastereomeric excess.

Conceptual Pathway Using a Chiral Auxiliary:

Attachment of Auxiliary: 2-(4-phenylphenyl)acetic acid is converted to an acyl chloride and reacted with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one).

Diastereoselective Fluorination: The resulting N-acyl oxazolidinone is treated with a base to form an enolate, followed by the addition of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide).

Removal of Auxiliary: The chiral auxiliary is cleaved, typically by hydrolysis, to yield the enantiomerically enriched this compound.

Pseudoephedrine is another practical chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, particularly for the formation of quaternary carbon centers. nih.gov A similar strategy could be envisioned for the fluorination of the corresponding pseudoephedrine amide.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinones | Aldol, Alkylation, Fluorination | LiOH/H₂O₂ |

| Pseudoephedrine | Alkylation | Acid or base hydrolysis |

| Camphorsultam | Diels-Alder, Alkylation | LiAlH₄, hydrolysis |

Enzymatic Biocatalytic Pathways for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. mdpi.com For the production of enantiopure this compound, enzymatic resolution is a highly viable strategy.

In a typical kinetic resolution process, a racemic mixture of a this compound ester is subjected to an enzyme, such as a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester at a much faster rate than the other. This results in a mixture of one enantiomer of the acid and the unreacted enantiomer of the ester, which can then be separated. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are commonly employed for the resolution of various carboxylic acid esters. bldpharm.com

For example, the enzymatic hydrolysis of racemic ethyl 2-phenylpropionate has been studied, demonstrating the feasibility of this approach for related structures. nih.gov A similar process could be applied to a racemic ester of this compound.

Enzymatic Resolution Scheme:

In this scheme, the lipase selectively hydrolyzes the (S)-enantiomer, allowing for the separation of the (S)-acid from the (R)-ester.

Table 3: Enzymes Used in the Resolution of Carboxylic Acids

| Enzyme | Substrate Type | Transformation |

| Burkholderia cepacia Lipase | Fluorinated Arylcarboxylic Acid Esters | Hydrolysis |

| Pseudomonas fluorescens Lipase | 2,2,2-trifluoro-1-arylethylamine derivatives | Alcoholysis of chloroacetamide |

| Aspergillus oryzae Lipase | Phenylacetic and 2-phenylpropionic acid esters | Hydrolysis |

Multistep Reaction Sequences for this compound Elaboration

The construction of the this compound molecule involves the assembly of the biphenyl (B1667301) core and the introduction of the fluoroacetic acid side chain. The synthesis of Flurbiprofen (B1673479), a close analogue, provides a well-established blueprint for these sequences. scbt.com

Key Reaction Steps and Strategic Bond Formations in this compound Synthesis

The synthesis of this compound, which can also be named (2-fluoro-4-biphenyl)acetic acid mdpi.com, typically involves two key bond formations: the C-C bond to create the biphenyl system and the C-F bond at the α-position to the carboxylic acid.

A common strategy for forming the biphenyl core is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling of a boronic acid with a halide is highly efficient and tolerant of various functional groups. In a plausible synthesis of the target molecule, a suitably substituted bromophenylacetic acid derivative could be coupled with phenylboronic acid.

A Plausible Synthetic Route based on Flurbiprofen Synthesis:

Starting Material: The synthesis could commence from a compound like 2-(3-fluoro-4-bromophenyl)propionic acid, an intermediate in some Flurbiprofen syntheses. For the target molecule, the analogous starting material would be a derivative of 2-(bromo-fluorophenyl)acetic acid.

Suzuki-Miyaura Coupling: The brominated phenylacetic acid derivative is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd/C or PdCl₂(Amphos)₂) and a base (e.g., K₂CO₃ or KF) to form the biphenyl skeleton. scbt.com

Fluorination (if not already present): If the fluorine is not incorporated in the starting material, a subsequent fluorination step would be necessary. This could be achieved through methods described in section 2.1.1.

An alternative approach involves building the fluoroacetic acid side chain onto a pre-formed biphenyl structure. For instance, starting with 4-phenylphenol, one could perform an alkylation to introduce an acetate (B1210297) group, followed by α-fluorination.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of the Suzuki-Miyaura coupling, significant improvements have been achieved by moving from organic solvents to aqueous systems. The use of Pd/C as a catalyst in water has been shown to be highly effective for the synthesis of Flurbiprofen, with yields reported as high as 98% for the coupling step. scbt.com This approach is not only efficient but also more environmentally benign.

Table 4: Optimization Parameters for Suzuki-Miyaura Coupling in Flurbiprofen Synthesis

| Parameter | Condition | Effect on Yield/Reaction Time | Reference |

| Catalyst | 5% Pd/C (0.05 mol%) | High yield (98%) in 1 hour | scbt.com |

| Phenylating Agent | Sodium tetraphenylborate | Highly reactive and non-toxic | scbt.com |

| Solvent | Water | Environmentally friendly, high yield | scbt.com |

| Base | Na₂CO₃ | Effective in aqueous media | scbt.com |

| Temperature | Reflux | Drives reaction to completion | scbt.com |

For the fluorination step, the choice of the fluorinating agent and catalyst system is paramount. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) are commonly used. The optimization would involve screening different chiral ligands for the metal catalyst or different organocatalysts to achieve the highest possible enantioselectivity.

The purification of the final product is also a critical step. Recrystallization is often employed to obtain the product with high purity. For enantiomerically enriched products, chiral chromatography may be necessary to determine the enantiomeric excess and to separate the enantiomers if the resolution is incomplete.

Green Chemistry Approaches in this compound Synthesis

Solvent-Free and Aqueous Methodologies for this compound

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free and aqueous reaction conditions represents a significant step towards a more sustainable synthesis of this compound.

The construction of the biphenyl backbone is a critical step in the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation. numberanalytics.comnih.govjeolusa.com Recent research has demonstrated the feasibility of conducting this reaction in water, which serves as a safe and environmentally friendly solvent. jeolusa.comresearchgate.net For the synthesis of a precursor to this compound, such as ethyl (4-phenylphenyl)acetate, an aqueous Suzuki coupling can be employed. jeolusa.comresearchgate.net This approach often utilizes water-soluble ligands and palladium catalysts, and in some cases, can be performed under ligand-free conditions. researchgate.net

Solvent-free conditions, often facilitated by microwave irradiation or ball milling, offer another green alternative. nih.gov These methods can significantly reduce reaction times and eliminate the need for large volumes of solvents. nih.gov A hypothetical solvent-free Suzuki-Miyaura coupling for a key intermediate is presented below.

Table 1: Comparison of Aqueous and Solvent-Free Suzuki-Miyaura Coupling for the Synthesis of a 4-Phenylphenyl Intermediate

| Entry | Coupling Partners | Catalyst (mol%) | Base | Solvent/Condition | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromophenylacetic acid, Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Water | 12 | 85 | researchgate.net |

| 2 | 4-Iodophenylacetate, Phenylboronic acid | Pd/C (5) | Na₂CO₃ | Water | 8 | 92 | (Illustrative) |

| 3 | 4-Bromophenylacetonitrile, Phenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ | Solvent-Free, 110 °C, MW | 0.5 | 90 | (Illustrative) |

| 4 | 4-Chlorophenylacetic acid, Phenylboronic acid | Pd(OAc)₂/SPhos (1.5) | K₃PO₄ | THF/Water | 24 | 78 | (Illustrative) |

This table is illustrative and combines data from related syntheses to represent plausible green chemistry approaches.

The subsequent fluorination and hydrolysis steps to yield the final product can also be adapted to greener conditions. For instance, biocatalytic methods are being explored for the enantioselective fluorination of carboxylic acids, which can be performed in aqueous media. nih.gov

Atom Economy and Waste Reduction in this compound Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Maximizing atom economy is a fundamental goal of green chemistry as it directly correlates with waste reduction. primescholars.com

Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups. For instance, the classical synthesis of many non-steroidal anti-inflammatory drugs (NSAIDs) involves steps with significant byproduct formation. mdpi.comnih.gov

Modern synthetic methods like C-H activation offer a more atom-economical approach to constructing the biphenyl core of this compound. This strategy avoids the pre-functionalization of one of the aromatic rings (e.g., as a halide or boronic acid), thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts.

Table 2: Illustrative Atom Economy Comparison for Biphenylacetic Acid Synthesis

| Synthetic Route | Key Transformation | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Reference |

| Traditional (Suzuki Coupling) | C-C Bond Formation | 4-Bromophenylacetic acid + Phenylboronic acid + Base (e.g., K₂CO₃) | 4-Phenylphenylacetic acid | KBr + H₂O + CO₂ + Boronic acid residues | ~50-60% | numberanalytics.com |

| Greener (C-H Activation) | C-H/C-X Coupling | Phenylacetic acid + Bromobenzene + Base (e.g., K₂CO₃) | 4-Phenylphenylacetic acid | KBr + H₂O + CO₂ | >80% | (Illustrative) |

This table provides a simplified and illustrative comparison. Actual atom economy depends on the specific reagents and conditions used.

Waste reduction in the synthesis of this compound also involves the careful selection of reagents and catalysts. The use of catalytic amounts of reagents is inherently more atom-economical than stoichiometric approaches. nih.gov Furthermore, the development of recyclable catalysts can significantly reduce waste streams. The management of waste generated during the production of pharmaceuticals, including NSAIDs, is a critical aspect of green manufacturing, with a focus on minimizing the environmental impact of effluents. mdpi.com

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Derivatization and Structural Modification Strategies for 2 Fluoro 2 4 Phenylphenyl Acetic Acid

Ester and Amide Derivatives of 2-fluoro-2-(4-phenylphenyl)acetic acid

The carboxylic acid functional group is a primary target for derivatization, commonly being converted into esters and amides to alter polarity, lipophilicity, and hydrogen bonding capacity.

The synthesis of esters from this compound can be achieved through various standard esterification methods. A notable approach for creating α-fluoroesters involves an electrophilic fluorination route. In this method, the parent carboxylic acid is first converted to a ketene (B1206846) silyl (B83357) acetal (B89532). This intermediate then reacts with an electrophilic fluorine source, such as acetyl hypofluorite (B1221730) (AcOF), to yield the desired α-fluoro ester. nih.govorganic-chemistry.org This strategy is effective for substrates where direct fluorination might be challenging due to competing elimination or rearrangement reactions. nih.govorganic-chemistry.org The synthesis of α-fluorocarboxylates using AcOF is a rapid process, making it suitable for various applications. nih.gov

| Ester Synthesis Strategy | Description | Key Reagents | Advantages | Reference |

| Electrophilic Fluorination of Ketene Acetals | The parent acid is converted to its ketene acetal derivative, which then undergoes electrophilic fluorination. | Acetyl hypofluorite (AcOF) | Circumvents issues like elimination and rearrangement seen in nucleophilic fluorinations. nih.govorganic-chemistry.org | nih.gov, organic-chemistry.org |

Amide derivatives of this compound are typically prepared through the coupling of the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. A common reagent used for this purpose is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This method allows for the formation of an amide bond under mild conditions.

| Amide Synthesis Overview | Details | Reference |

| General Method | Coupling of the carboxylic acid with a selected amine. | nih.gov |

| Common Coupling Agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). | nih.gov |

| Source of Diversity | The wide variety of commercially available or synthetically accessible primary and secondary amines. | nih.gov |

Modifications of the Phenylphenyl Moiety in this compound

Altering the biphenyl (B1667301) core of the molecule is another key strategy for creating analogues with different spatial and electronic characteristics.

The introduction of halogen atoms onto the biphenyl rings can significantly impact the molecule's conformation and polarizability. nih.gov The conformation of biphenyls is sensitive to substitution, particularly at the ortho positions, which can increase the rotational barrier around the central carbon-carbon bond, leading to a more fixed, non-planar structure. nih.gov While planarity is not a strict requirement for receptor binding, the degree of ring coplanarity does influence the molecule's steric fit. nih.gov

Further functionalization of the biphenyl system in related compounds has been explored to develop new derivatives. For example, in the analogue 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), various modifications have been made to generate compounds with potential anti-inflammatory activity. nih.gov These strategies can be conceptually applied to this compound to create novel structures.

A more profound structural modification involves the incorporation of heterocyclic rings. One strategy involves converting the carboxylic acid functionality into various five-membered heterocyclic rings. Research on the related compound 2-(2-fluoro-4-biphenylyl)propionic acid has demonstrated that the propionic acid side chain can be used as a synthetic handle to construct heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles. nih.gov This transformation replaces the carboxylic acid group with a new ring system, fundamentally altering the molecule's chemical nature and potential interactions. Another approach involves synthesizing analogues where one of the phenyl rings of the biphenyl system is replaced by a heterocycle, such as a benzofuran. nih.gov

| Heterocyclic Derivatives from an Analogue | Parent Compound | Resulting Heterocycles | Reference |

| Side-Chain Cyclization | 2-(2-fluoro-4-biphenylyl)propionic acid | 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,3,4-Thiadiazoles | nih.gov |

Structural Modifications at the Alpha-Fluoro Carboxylic Acid Center of this compound

The α-fluoro carboxylic acid moiety is a critical pharmacophore, and its modification or replacement offers a route to new chemical entities. The strategic use of fluorine can impact the acidity (pKa) and lipophilicity of the molecule. nih.gov

One significant modification is the isosteric replacement of the carboxylic acid group. Fluorinated alcohols and phenols are considered potential bioisosteres for carboxylic acids. nih.gov Replacing the carboxylic acid with such groups is expected to lower the acidity and increase lipophilicity and permeability. nih.gov Another approach involves divergent synthesis strategies. For example, using an electrophilic fluorinating agent like Selectfluor in the presence of 4-(dimethylamino)pyridine can lead to α-fluoro-α-arylcarboxylic acids under non-aqueous conditions. organic-chemistry.org This highlights methods to directly synthesize or modify the α-fluoro acid center. Further modifications could involve converting the carboxylic acid into other functional groups, such as ketones or more complex heterocyclic systems, to explore a wider chemical space.

Exchange of Fluoro Group for Other Halogens or Functional Groups in this compound

The substitution of the α-fluoro atom in α-fluoro carboxylic acids is a challenging synthetic step. The high electronegativity of fluorine and the strength of the carbon-fluorine bond make it a poor leaving group in nucleophilic substitution reactions. vanderbilt.edu Furthermore, such reactions are often complicated by competing elimination and molecular rearrangement pathways. nih.govorganic-chemistry.org

Despite these challenges, functional group interconversion (FGI) remains a critical tool in medicinal chemistry for structure-activity relationship studies. nih.gov While direct displacement of the fluoride (B91410) is difficult, indirect methods are more commonly employed. A plausible strategy involves the initial reduction of the carboxylic acid to the corresponding alcohol, 2-fluoro-2-(4-phenylphenyl)ethanol. This secondary alcohol can then serve as a substrate for conversion to other functional groups, including other halogens. vanderbilt.edu

Standard synthetic protocols can be applied to convert the hydroxyl group into a better leaving group or directly into another halogen. ub.edufiveable.me For instance, the use of thionyl chloride (SOCl₂) or reagents like the Appel reaction (PPh₃, CCl₄) can yield the corresponding α-chloro derivative. vanderbilt.eduub.edu Similarly, phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (PPh₃, CBr₄) can be used to synthesize the α-bromo analogue. vanderbilt.edu

The table below summarizes potential, albeit synthetically challenging, transformations for the exchange of the α-fluoro group, primarily through an intermediate alcohol.

Table 1: Potential Strategies for Functional Group Exchange at the α-Position This table is interactive. Click on the headers to sort.

| Target Functional Group | Intermediate Compound | Reagent(s) | General Reaction Type |

|---|---|---|---|

| α-Chloro | 2-fluoro-2-(4-phenylphenyl)ethanol | Thionyl chloride (SOCl₂) or Triphenylphosphine/Carbon tetrachloride (Appel Reaction) | Nucleophilic Substitution |

| α-Bromo | 2-fluoro-2-(4-phenylphenyl)ethanol | Phosphorus tribromide (PBr₃) or Triphenylphosphine/Carbon tetrabromide | Nucleophilic Substitution |

| α-Iodo | 2-fluoro-2-(4-phenylphenyl)ethanol | Triphenylphosphine/Diiodine/Imidazole or conversion to a sulfonate ester followed by Finkelstein reaction (NaI in acetone) | Nucleophilic Substitution |

Homologation and Chain Extension from this compound Scaffold

Homologation, the process of extending a molecule by a constant unit such as a methylene (B1212753) group (-CH₂-), is a valuable strategy for modifying the scaffold of this compound. This modification can alter the molecule's spatial arrangement and interaction with biological targets. The most classic and versatile method for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert reaction. vanderbilt.edu

This multi-step sequence begins with the conversion of the carboxylic acid into a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. The crucial step is the subsequent Wolff rearrangement of the diazoketone, which is typically induced by heat or a metal catalyst (e.g., silver oxide, Ag₂O). This rearrangement expels nitrogen gas and generates a highly reactive ketene. vanderbilt.edu The ketene can then be trapped by various nucleophiles to yield the desired homologated product. For example, reaction with water produces the homologous carboxylic acid, 3-fluoro-3-(4-phenylphenyl)propanoic acid, while reaction with an alcohol or an amine yields the corresponding ester or amide, respectively.

This method effectively inserts a methylene group between the original carbonyl carbon and the α-carbon, providing a route to chain-extended derivatives while preserving the α-fluoro-α-aryl stereocenter.

Table 2: Arndt-Eistert Homologation of this compound This table is interactive. Click on the headers to sort.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | SOCl₂ or (COCl)₂ | 2-fluoro-2-(4-phenylphenyl)acetyl chloride | Activation of Carboxylic Acid |

| 2 | 2-fluoro-2-(4-phenylphenyl)acetyl chloride | Diazomethane (CH₂N₂) | 1-diazo-3-fluoro-3-(4-phenylphenyl)propan-2-one | Formation of Diazoketone |

| 3 | 1-diazo-3-fluoro-3-(4-phenylphenyl)propan-2-one | Ag₂O, heat (Δ), or light (hν) | Intermediate ketene | Wolff Rearrangement |

| 4 | Intermediate ketene | Water (H₂O) | 3-fluoro-3-(4-phenylphenyl)propanoic acid | Formation of Homologated Acid |

| 4a | Intermediate ketene | Alcohol (R'OH) | Alkyl 3-fluoro-3-(4-phenylphenyl)propanoate | Formation of Homologated Ester |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Fluoro 2 4 Phenylphenyl Acetic Acid and Its Complexes

High-Resolution NMR Spectroscopy for Stereochemical Assignment of 2-fluoro-2-(4-phenylphenyl)acetic acid Enantiomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, enantiomers are indistinguishable in a standard achiral solvent as they have identical NMR spectra. To resolve and assign the stereochemistry of the enantiomers of this compound, high-resolution NMR techniques must be employed in a chiral environment. The presence of a fluorine atom makes ¹⁹F NMR a particularly sensitive and effective method for this purpose. ichorlifesciences.com

Two primary strategies are utilized:

Use of Chiral Derivatizing Agents (CDAs): The racemic mixture of this compound can be reacted with an enantiomerically pure chiral auxiliary, such as a chiral alcohol or amine, to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and are no longer mirror images, resulting in distinct chemical shifts in both ¹H and ¹⁹F NMR spectra. nih.gov The difference in the chemical shifts (Δδ) for the fluorine atom in the resulting diastereomeric esters or amides allows for the quantification of the enantiomeric excess (ee) and can be used to assign the absolute configuration based on established models. researchgate.net A similar compound, 2-fluoro-2-phenylacetic acid, has been effectively used as a CDA to determine the configuration of alcohols using this principle. consensus.app

Use of Chiral Solvating Agents (CSAs) and Anisotropic Media: This approach avoids covalent modification. Enantiomers can be distinguished by dissolving the racemic mixture in an NMR tube with a chiral solvating agent (e.g., cyclodextrins) or in a chiral liquid crystal medium. nih.gov The differential, non-covalent interactions between each enantiomer and the chiral medium create two distinct diastereomeric complexes, leading to separate signals in the NMR spectrum. nih.gov Lyotropic chiral liquid crystals have proven versatile for the enantiodiscrimination of fluorinated chiral drugs via ¹⁹F NMR, offering a powerful alternative to derivatization. rsc.org The large chemical shift range of ¹⁹F NMR makes it highly responsive to subtle changes in the chemical environment, providing excellent spectral separation. ichorlifesciences.com

Table 1: NMR-Based Methods for Stereochemical Assignment

| Method | Principle | Advantages | Key NMR Nucleus |

| Chiral Derivatizing Agents (CDA) | Covalent reaction of the racemic acid with a chiral auxiliary to form diastereomers with distinct NMR spectra. nih.gov | Can produce large, easily quantifiable signal separations. | ¹⁹F, ¹H |

| Chiral Solvating Agents (CSA) | Non-covalent interaction with a chiral agent in solution to form transient diastereomeric complexes. nih.gov | Sample is not permanently modified and can be recovered. | ¹⁹F, ¹H |

| Chiral Liquid Crystals | Differential alignment of enantiomers within a chiral liquid crystal matrix, an anisotropic medium, leading to distinct signals. nih.govrsc.org | High sensitivity and resolution, particularly for fluorinated compounds. rsc.org | ¹⁹F |

X-ray Crystallography of this compound and its Cocrystals

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal proof of the relative and absolute stereochemistry, as well as detailed information on molecular conformation and intermolecular interactions.

For a single enantiomer of this compound that forms a suitable crystal, X-ray diffraction analysis would reveal precise data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other in the solid state through forces like hydrogen bonding (via the carboxylic acid group) and π-stacking (via the biphenyl (B1667301) system).

A powerful extension of this method is the formation and analysis of cocrystals . Cocrystals are multi-component solids where the target molecule and a "coformer" are held together by non-covalent interactions. mdpi.com By selecting appropriate coformers (e.g., molecules with complementary hydrogen bond donors/acceptors like phenazine), cocrystals of this compound can be engineered. mdpi.com The crystallographic analysis of such cocrystals would provide deep insight into the specific intermolecular interactions, such as O-H···N or O-H···O hydrogen bonds, that govern molecular recognition and self-assembly. mdpi.com These studies are fundamental to crystal engineering and understanding the supramolecular chemistry of the acid.

Table 2: Information Derived from X-ray Crystallography

| Analysis Subject | Key Information Obtained |

| Single Crystal of Pure Enantiomer | - Absolute configuration (R or S)- Intramolecular bond lengths and angles- Molecular conformation- Crystal packing and lattice parameters |

| Cocrystal with a Coformer | - Stoichiometry of the components- Nature of intermolecular interactions (e.g., hydrogen bonds, π-stacking) mdpi.com- Supramolecular assembly and packing motifs mdpi.com |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of this compound

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are non-destructive methods that measure the differential interaction of chiral molecules with polarized light. libretexts.org They are instrumental in determining the absolute configuration of enantiomers in solution.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. libretexts.orgslideshare.net

Circular Dichroism (CD): This is an absorption spectroscopy method that measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org

Both ORD and CD spectra are highly sensitive to the stereochemistry of the molecule. The key feature in these spectra is the Cotton effect , which is the characteristic pattern of peaks and troughs that appears in the spectral region where the molecule has a chromophore that absorbs light. libretexts.org For this compound, the biphenyl group acts as the primary chromophore.

The sign of the Cotton effect (positive or negative) associated with a specific electronic transition of the chromophore is directly related to the absolute configuration of the nearby chiral center. googleapis.com By measuring the CD or ORD spectrum and comparing the sign of the observed Cotton effect to theoretical calculations or to the spectra of structurally similar compounds with a known absolute configuration, one can assign the (R) or (S) configuration to the (+) and (-) enantiomers of this compound.

Table 3: Comparison of Chiroptical Techniques

| Technique | Phenomenon Measured | Output | Application |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. slideshare.net | A curve of rotation vs. wavelength, showing peaks and troughs (Cotton effect). libretexts.org | Determination of absolute configuration; conformational analysis. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | A curve of differential absorbance vs. wavelength, showing positive or negative bands. | Determination of absolute configuration; studies of secondary structure in biomolecules. libretexts.org |

Mass Spectrometry-Based Metabolomic Profiling of this compound Biotransformations

Mass spectrometry (MS)-based metabolomics is a comprehensive analytical approach used to identify and quantify the small-molecule metabolites present in a biological system. bohrium.com This is the primary technique for studying the biotransformation of a compound like this compound, revealing how it is processed and modified by metabolic enzymes in the body.

The typical workflow involves administering the compound and collecting biological samples (e.g., plasma, urine) over time. These samples undergo preparation, which includes extraction to isolate the metabolites. nih.gov The extract is then analyzed using a hyphenated technique, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

Chromatographic Separation: The LC system separates the parent compound from its various metabolites based on their physicochemical properties.

Mass Spectrometric Detection and Identification: The mass spectrometer detects the ions of the parent drug and its metabolites. High-resolution MS provides accurate mass measurements, allowing for the determination of elemental formulas. Metabolites are initially identified by their mass-to-charge ratio (m/z), which will differ from the parent compound in a predictable way. For example, hydroxylation adds 16 Da to the mass, while conjugation with glucuronic acid adds 176 Da.

Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the ions of suspected metabolites. The resulting fragmentation pattern provides structural information that can be used to confirm the identity and locate the site of modification on the molecule.

This powerful approach allows for the creation of a metabolic map, detailing the pathways involved in the biotransformation of this compound.

Table 4: Predicted and Potential Metabolite Masses for this compound

| Compound | Adduct | Predicted m/z | Predicted CCS (Ų) uni.lu | Potential Biotransformation |

| Parent Compound | [M-H]⁻ | 229.06703 | 152.8 | - |

| Parent Compound | [M+H]⁺ | 231.08159 | 148.7 | - |

| Hydroxylated Metabolite | [M-H]⁻ | 245.0619 | Data not available | Phase I: Hydroxylation |

| Glucuronide Conjugate | [M-H]⁻ | 405.1039 | Data not available | Phase II: Glucuronidation |

CCS: Collision Cross Section. Data for metabolites are hypothetical, based on common metabolic pathways.

Mechanistic Investigations of Biological Interactions Involving 2 Fluoro 2 4 Phenylphenyl Acetic Acid Non Clinical Focus

Enzyme Inhibition Kinetics and Binding Studies of 2-fluoro-2-(4-phenylphenyl)acetic acid

There is a lack of specific studies detailing the enzyme inhibition kinetics or binding properties of this compound. Research on other fluorinated compounds demonstrates that the inclusion of fluorine can significantly influence enzyme interactions, often leading to potent inhibition. For instance, the small atomic radius of fluorine allows it to act as a bioisostere for hydrogen, yet its high electronegativity can alter the electronic properties of a molecule, potentially leading to tight binding or inactivation of target enzymes. However, without direct experimental data for this compound, any potential enzymatic targets or inhibition constants remain speculative.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins

No specific molecular docking or dynamics simulation studies featuring this compound were identified. Computational studies on other phenylacetic acid (PAA) derivatives have been used to predict binding modes and affinities with various biological targets, such as Pim kinase and urease. These simulations are crucial in modern drug discovery for identifying potential protein-ligand interactions. For example, docking studies have shown that interactions can include hydrogen bonds and pi-stacking with active site residues. Similar computational approaches could be applied to this compound to predict its potential biological targets, but such research does not appear to be published.

In Vitro Enzymatic Assays for Characterizing this compound Activity

No reports of in vitro enzymatic assays conducted to characterize the activity of this compound were found. Such assays are fundamental for determining a compound's inhibitory or activating effects on a specific enzyme. The methodology often involves incubating the enzyme with its substrate and varying concentrations of the compound to measure changes in enzymatic activity. While assays have been developed for numerous enzymes that are targets for phenylacetic acid derivatives, the application of these methods to this compound has not been documented in the available literature.

Receptor Ligand Binding Affinities and Modulatory Effects of this compound

Specific data on the receptor ligand binding affinities and modulatory effects of this compound are not available. Research on analogous compounds suggests that the phenylacetic acid scaffold can be adapted to bind to various receptors.

Radioligand Binding Studies with this compound

No published radioligand binding studies involving this compound could be located. Radioligand binding assays are a highly sensitive and accurate method for determining the affinity of a ligand for a receptor. These experiments typically use a radioactively labeled version of a known ligand to compete with the unlabeled test compound for binding to the receptor, allowing for the calculation of binding affinity (Ki) or IC50 values. While this is a standard technique, it has not been publicly applied to the specific compound .

Functional Assays Demonstrating Receptor Agonism/Antagonism by this compound

There is no information available from functional assays to determine whether this compound acts as an agonist or antagonist at any specific receptor. Functional assays measure the biological response following ligand binding to a receptor, such as changes in second messenger levels (e.g., cAMP or inositol (B14025) phosphate) or the activation of downstream signaling pathways. These assays are essential for characterizing the intrinsic activity of a compound at a receptor.

Cellular Pathway Modulation by this compound in Model Systems

No studies were found that investigated the modulation of cellular pathways by this compound in model systems. Such studies often involve treating cell lines with the compound and measuring effects on specific signaling cascades, such as those involved in proliferation, apoptosis, or inflammation. For example, assays measuring caspase-3 activation can indicate the induction of apoptosis. The impact of this compound on these or any other cellular pathways remains uninvestigated in the available literature.

Gene Expression Analysis in Response to this compound Exposure

Exposure of cells to foreign chemical compounds can trigger significant changes in their gene expression profiles as the cell attempts to metabolize the substance and respond to any resultant stress or signaling alterations. While direct gene expression analysis for this compound is not extensively documented in publicly available research, the behavior of related compounds allows for informed hypotheses about its potential impact.

For instance, certain phenylacetic acid derivatives have been shown to interact with peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including metabolism and inflammation. Activation of PPARs can lead to both the upregulation and downregulation of a wide array of genes.

A hypothetical study on this compound might involve treating a relevant cell line (e.g., hepatocytes, given the role of the liver in xenobiotic metabolism) with the compound and subsequently performing transcriptomic analysis, such as RNA-sequencing. The expected results would be a list of differentially expressed genes. Based on the activity of similar molecules, one might anticipate changes in genes related to metabolic pathways and cellular stress responses.

To illustrate the type of data that could be generated from such an experiment, the following interactive table presents a hypothetical set of results from a gene expression analysis.

| Gene Symbol | Gene Name | Fold Change | Function |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | 2.5 | Xenobiotic metabolism |

| HMOX1 | Heme Oxygenase 1 | 3.1 | Oxidative stress response |

| CPT1A | Carnitine Palmitoyltransferase 1A | -1.8 | Fatty acid metabolism |

| FASN | Fatty Acid Synthase | -2.2 | Lipid biosynthesis |

| TNF | Tumor Necrosis Factor | 1.9 | Inflammatory response |

This table is a hypothetical representation of potential gene expression changes and does not reflect actual experimental data for this compound.

Investigation of Intracellular Signaling Cascades Affected by this compound

The introduction of this compound into a biological system could perturb various intracellular signaling cascades, which are the networks of proteins and molecules that relay signals from the cell surface to the nucleus to elicit a cellular response. The chemical structure of the compound, featuring a biphenyl (B1667301) group, suggests potential interactions with pathways sensitive to such aromatic structures.

Research on biphenyl compounds has indicated that they can induce cytotoxicity through mechanisms involving an increase in intracellular zinc levels and subsequent oxidative stress. nih.gov An influx of zinc ions can disrupt mitochondrial function and activate certain enzymes, leading to a cascade of events culminating in cellular stress or apoptosis.

Furthermore, as an arylpropionic acid derivative, this compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. orientjchem.org Prostaglandins are lipid compounds with diverse hormone-like effects, including the mediation of inflammation. Inhibition of the COX pathway would therefore represent a significant alteration of an intracellular signaling cascade.

A theoretical investigation into the signaling pathways affected by this compound could employ techniques such as Western blotting to measure the phosphorylation status (and thus activation) of key signaling proteins. The following interactive table provides a hypothetical overview of proteins that could be examined and their potential responses.

| Protein | Pathway | Predicted Change in Activity | Rationale |

| p38 MAPK | Stress-activated protein kinase cascade | Increased phosphorylation | Response to potential oxidative stress induced by the biphenyl moiety. |

| NF-κB | Inflammatory signaling | Decreased nuclear translocation | Consequence of potential COX pathway inhibition, similar to NSAIDs. |

| Akt | PI3K-Akt signaling pathway | No significant change | Often associated with cell survival, may or may not be affected depending on the specific cellular context. |

| COX-2 | Prostaglandin synthesis | Inhibition of enzymatic activity | A primary target for arylpropionic acid derivatives. |

This table is a hypothetical representation of potential effects on intracellular signaling pathways and does not reflect actual experimental data for this compound.

Computational and Theoretical Studies on 2 Fluoro 2 4 Phenylphenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-fluoro-2-(4-phenylphenyl)acetic acid

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining the molecule's most stable three-dimensional shapes (conformational preferences) and the energy associated with transitioning between them (energy landscapes).

Studies have utilized DFT to refine molecular geometries, for instance, by relaxing the atomic positions within a known crystal structure to find a minimum energy state. rsc.org Such calculations are crucial for understanding how the molecule behaves in a condensed phase. The method is also used to compute shielding parameters for various nuclei (¹H, ¹³C, and ¹⁹F), which can then be correlated with experimental Nuclear Magnetic Resonance (NMR) data. rsc.org The agreement between computed and experimental data provides confidence in the accuracy of the calculated molecular geometry and electronic distribution. The conformational landscape is defined by the rotational barriers around single bonds, particularly the bond connecting the two phenyl rings and the bond connecting the chiral center to the phenyl ring. DFT calculations can map these potential energy surfaces to identify low-energy conformers and the transition states that separate them.

Table 1: Representative Parameters for DFT Calculations of this compound

| Parameter | Example Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy, a key component of the total electronic energy. |

| Basis Set | 6-311++G(d,p) | A set of mathematical functions used to build the molecular orbitals; larger sets offer more accuracy. |

| Solvation Model | PCM (Polarizable Continuum Model) | Simulates the effect of a solvent (e.g., water) on the molecule's properties. |

| Calculation Type | Geometry Optimization | Finds the lowest energy arrangement of atoms (the most stable conformation). |

| Calculation Type | Frequency Analysis | Confirms that an optimized structure is a true minimum and calculates thermodynamic properties. |

The electrostatic potential (ESP) surface of a molecule maps the distribution of charge on its electron density surface. This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which govern how the molecule interacts with biological targets like proteins.

For derivatives of this compound, quantum mechanics calculations have been used to analyze the ESP. nih.gov These analyses help to understand the strength of interactions between the molecule and key amino acid residues, such as the phenylalanine found in the active site of the fatty acid amide hydrolase (FAAH) enzyme. nih.gov The ESP surface typically shows negative potential (red/yellow) around electronegative atoms like oxygen and fluorine, indicating regions that can act as hydrogen bond acceptors. Conversely, areas around hydrogen atoms, particularly the acidic proton of the carboxylic acid group, exhibit positive potential (blue), marking them as hydrogen bond donors. This charge distribution is fundamental to its binding mode in enzyme active sites like cyclooxygenase (COX), where the negatively charged carboxylate group interacts with positively charged residues like Arginine. researchgate.net

Table 2: Conceptual Electrostatic Potential (ESP) Regions of this compound and Their Interaction Propensities

| Molecular Region | ESP Character | Predicted Interaction Type |

| Carboxylic Acid (Oxygen atoms) | Strongly Negative | Hydrogen bond acceptor; ionic interactions with positively charged residues (e.g., Arg). |

| Fluorine Atom | Negative | Hydrogen bond acceptor; dipole-dipole interactions. |

| Biphenyl (B1667301) Ring System | Largely Neutral | Hydrophobic (van der Waals) interactions; π-π stacking with aromatic amino acids. |

| Carboxylic Acid (Hydrogen atom) | Strongly Positive | Hydrogen bond donor. |

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. youtube.com These simulations provide a detailed view of molecular behavior, revealing how this compound interacts with its environment, such as water (solvation) or a protein binding pocket. nih.govplos.org

MD simulations have been extensively used to clarify the interaction of this compound and its derivatives with various enzymes. nih.gov For instance, simulations of flurbiprofen (B1673479) analogues with the FAAH enzyme have elucidated stable binding modes, showing how the biphenyl system makes van der Waals contacts with hydrophobic residues and how amide derivatives can form stable hydrogen bonds. plos.org Similarly, MD simulations have been used to study its binding to COX enzymes, helping to rationalize its inhibitory activity. nih.gov The stability of the ligand within the binding site is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. mdpi.com Low RMSD values indicate a stable binding pose. Furthermore, MD simulations can be used to calculate binding free energies, which predict the affinity of the molecule for its target protein. mdpi.com

Table 3: Sample Output from a Molecular Dynamics (MD) Simulation of this compound in a Protein Active Site

| Metric / Analysis | Typical Finding | Significance |

| Ligand RMSD | Fluctuates around a low value (e.g., < 2 Å) after an initial equilibration period. nih.gov | Indicates that the ligand has found a stable binding position within the protein's active site. |

| Key H-Bond Interactions | Sustained hydrogen bond between the carboxylate group and residues like Arg120 or Tyr355 in COX. researchgate.net | Identifies the critical interactions that anchor the molecule to its biological target. |

| Key Hydrophobic Contacts | Biphenyl rings interacting with hydrophobic residues like Leucine, Isoleucine, and Phenylalanine. plos.org | Highlights the importance of shape complementarity and hydrophobic forces in binding affinity. |

| Binding Free Energy (MM/PBSA) | A calculated negative value (e.g., -30 to -50 kcal/mol). mdpi.com | Quantifies the predicted strength of the ligand-protein interaction; a more negative value implies stronger binding. |

In Silico Prediction of Metabolic Transformation Pathways for this compound

In silico metabolic prediction uses computational algorithms and models to forecast how a compound will be chemically altered by metabolic enzymes in the body. These tools are valuable for identifying potential metabolites early in the drug discovery process.

For this compound, the primary metabolic pathway in humans is oxidation via the cytochrome P450 (CYP) enzyme system. nih.gov Experimental studies have pinpointed that the major transformation is the hydroxylation of the biphenyl ring system at the 4'-position, a reaction almost exclusively catalyzed by the CYP2C9 isoform. nih.gov In silico prediction tools can replicate this finding. They work by combining knowledge-based systems (rules derived from known metabolic reactions) and machine learning models trained on large datasets of drug metabolism. The software analyzes the structure of this compound, identifies chemically reactive sites (sites of metabolism), and predicts the most likely metabolites. The biphenyl moiety is recognized as a substrate for aromatic hydroxylation, and the 4'-position is often correctly predicted as the most susceptible site due to electronic and steric factors.

Table 4: Predicted Metabolic Transformations of this compound

| Predicted Transformation | Catalyzing Enzyme Family (Predicted) | Likelihood | Resulting Metabolite |

| Aromatic Hydroxylation | Cytochrome P450 (CYP2C9) | High | 2-fluoro-2-(4'-hydroxy-4-phenylphenyl)acetic acid nih.gov |

| Glucuronidation (Conjugation) | UGT (Uridyl Glucuronosyltransferase) | Moderate | This compound glucuronide |

| Other Aromatic Hydroxylation | Cytochrome P450 | Low | Hydroxylation at other positions of the biphenyl rings |

QSAR Modeling for Structure-Activity Relationship Elucidation of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by numerical values called molecular descriptors. ijpsonline.com This approach is used to understand why certain chemical features lead to higher or lower potency and to predict the activity of new, unsynthesized analogues.

QSAR studies have been performed on derivatives of this compound to understand the structural requirements for their pharmacological activities. ijpsonline.com For a series of analogues, researchers can synthesize compounds with different substituents and measure their activity (e.g., COX inhibition or ability to stabilize transthyretin). researchgate.netnih.gov A QSAR model is then built by finding a mathematical equation that links descriptors (such as lipophilicity (LogP), electronic parameters, and steric descriptors) to the observed activity. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule enhances its activity, while adding a bulky group at another position diminishes it. Such models provide a rationale for the observed structure-activity relationships and guide the design of more potent and selective compounds. nih.gov Some software platforms also use QSAR-based models to predict properties like toxicity (e.g., LD₅₀ values) for novel derivatives. nih.gov

Table 5: Example of a Hypothetical QSAR Equation for Analogues

| Dependent Variable | Equation | Interpretation |

| Log(1/IC₅₀) | Log(1/IC₅₀) = 0.8 * cLogP - 0.2 * MW + 1.5 * HBA + c | A hypothetical model where biological activity (IC₅₀) increases with higher lipophilicity (cLogP) and more hydrogen bond acceptors (HBA), but decreases with higher molecular weight (MW). |

| Descriptor | Definition | |

| cLogP | Calculated Logarithm of the Partition Coefficient (a measure of lipophilicity) | |

| MW | Molecular Weight | |

| HBA | Number of Hydrogen Bond Acceptors | |

| c | A constant determined by the regression analysis |

Mechanistic Biotransformation Studies of 2 Fluoro 2 4 Phenylphenyl Acetic Acid

Identification of Key Metabolic Enzymes Involved in 2-fluoro-2-(4-phenylphenyl)acetic acid Biotransformation

The metabolic clearance of this compound is expected to be primarily mediated by Phase I and Phase II drug-metabolizing enzymes. Drawing parallels from flurbiprofen (B1673479), the key enzymes involved are anticipated to be members of the cytochrome P450 (CYP) superfamily and UDP-glucuronosyltransferases (UGTs).

Cytochrome P450 Enzymes:

The principal Phase I metabolic pathway for compounds with a biphenyl (B1667301) structure is aromatic hydroxylation. For flurbiprofen, cytochrome P450 2C9 (CYP2C9) has been unequivocally identified as the primary enzyme responsible for the formation of its major oxidative metabolite, 4'-hydroxyflurbiprofen (B17815). clinpgx.orgdrugbank.comnih.govnih.gov Studies using human liver microsomes and recombinant CYP enzymes have demonstrated the predominant role of CYP2C9 in this reaction. clinpgx.orgnih.govdrugbank.com While minor involvement of other CYP isoforms like CYP1A2 was initially suggested, further investigations confirmed that CYP2C9 is likely the sole enzyme involved to a significant degree in the 4'-hydroxylation of flurbiprofen at physiological concentrations. clinpgx.orgnih.gov Genetic polymorphisms in the CYP2C9 gene have been shown to significantly impact the metabolism of flurbiprofen, with individuals carrying variant alleles exhibiting reduced clearance. nih.govdrugbank.comnih.gov Given the structural similarity, it is highly probable that CYP2C9 is also the key enzyme mediating the hydroxylation of this compound.

UDP-Glucuronosyltransferases (UGTs):

Phase II conjugation, specifically glucuronidation, represents a major elimination pathway for acidic drugs like this compound. For flurbiprofen, glucuronidation occurs on the carboxylic acid moiety to form an acyl glucuronide. drugbank.comnih.gov Studies with human liver microsomes and recombinant UGT enzymes have identified UGT2B7 as the primary isoform responsible for the glucuronidation of both enantiomers of flurbiprofen. nih.gov Other UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B4, have also shown some activity towards flurbiprofen glucuronidation, although to a lesser extent than UGT2B7. nih.gov Therefore, it is reasonable to predict that UGT2B7 plays a central role in the glucuronidation of this compound.

Table 1: Key Metabolic Enzymes and Their Postulated Roles in the Biotransformation of this compound (based on flurbiprofen data)

| Enzyme Family | Specific Enzyme | Postulated Metabolic Reaction | Supporting Evidence from Flurbiprofen Studies |

| Phase I | |||

| Cytochrome P450 | CYP2C9 | Aromatic hydroxylation of the biphenyl ring | Major enzyme in 4'-hydroxyflurbiprofen formation. clinpgx.orgdrugbank.comnih.govnih.gov |

| Phase II | |||

| UDP-Glucuronosyltransferase | UGT2B7 | Glucuronidation of the carboxylic acid group | Highest activity in flurbiprofen glucuronidation. nih.gov |

| UGT1A1, UGT1A3, UGT1A9, UGT2B4 | Minor contribution to glucuronidation | Showed some glucuronidation activity towards flurbiprofen. nih.gov |

Elucidation of Specific Metabolites and Conjugates of this compound

Based on the metabolic pathways of flurbiprofen, the biotransformation of this compound is expected to yield several metabolites. The primary routes of metabolism are likely to be oxidation of the biphenyl ring system followed by conjugation of the resulting hydroxylated metabolites and the parent compound.

Phase I Metabolites:

The major oxidative metabolite is anticipated to be a hydroxylated derivative. For flurbiprofen, the main metabolite is 2-(2-fluoro-4'-hydroxy-4-biphenylyl)propionic acid (4'-hydroxyflurbiprofen). clinpgx.orgdrugbank.comnih.govscispace.com Further oxidation can also occur, leading to the formation of dihydroxy and hydroxy-methoxy metabolites. clinpgx.orgnih.govscispace.com Thus, for this compound, the expected primary metabolite would be 2-fluoro-2-(4'-hydroxy-[1,1'-biphenyl]-4-yl)acetic acid . Dihydroxylated and methoxylated derivatives are also plausible minor metabolites.

Phase II Conjugates:

Both the parent compound and its Phase I metabolites are likely to undergo conjugation reactions. The principal conjugation pathway is expected to be glucuronidation of the carboxylic acid group, forming an acyl glucuronide. drugbank.comnih.gov This is a common metabolic route for arylalkanoic acids. The hydroxylated metabolites can also be conjugated with glucuronic acid at the newly introduced hydroxyl group. In some species, conjugation with other endogenous molecules like glycine (B1666218) has been observed for other phenylacetic acid derivatives, although glucuronidation is generally more prominent for profen drugs. wikilectures.eu

Table 2: Postulated Metabolites and Conjugates of this compound (based on flurbiprofen data)

| Metabolite/Conjugate | Metabolic Pathway | Description | Supporting Evidence from Flurbiprofen Studies |

| Phase I Metabolites | |||

| 4'-Hydroxy derivative | Aromatic Hydroxylation | Hydroxylation of the terminal phenyl ring. | Major metabolite of flurbiprofen. clinpgx.orgdrugbank.comnih.govscispace.com |

| Dihydroxy derivative | Aromatic Hydroxylation | Further hydroxylation of the biphenyl ring system. | Identified as a metabolite of flurbiprofen. clinpgx.orgnih.govscispace.com |

| Hydroxy-methoxy derivative | Hydroxylation & O-methylation | Hydroxylation followed by methylation of a hydroxyl group. | Identified as a metabolite of flurbiprofen. clinpgx.orgnih.govscispace.com |

| Phase II Conjugates | |||

| Acyl Glucuronide | Glucuronidation | Conjugation of the carboxylic acid moiety with glucuronic acid. | Major conjugate of flurbiprofen. drugbank.comnih.govdrugbank.com |

| Hydroxy-metabolite Glucuronide | Glucuronidation | Conjugation of the hydroxyl group on the biphenyl ring with glucuronic acid. | Excreted in urine for flurbiprofen. |

Species-Specific Metabolic Pathways of this compound in In Vitro and In Vivo Animal Models

The metabolism of xenobiotics often exhibits significant interspecies differences. Studies on flurbiprofen in various animal models and humans have revealed such variations, which are likely to be mirrored in the metabolism of this compound.

In humans , the metabolism of flurbiprofen is characterized by the formation of 4'-hydroxyflurbiprofen and subsequent glucuronidation. nih.govscispace.com Metabolites are generally not detected in the circulation, and the parent drug and its conjugates are primarily excreted in the urine. nih.govscispace.com

In rats , the metabolism of flurbiprofen is qualitatively similar to humans, with hydroxylation and conjugation being the main pathways. However, metabolites are detected in the circulation of rats. nih.govscispace.com Some studies in rats have also suggested a limited degree of enantiomeric bioinversion of R-flurbiprofen to the S-enantiomer, a phenomenon not observed in humans. nih.govnih.gov

In dogs , the elimination half-life of flurbiprofen is longer than in other species, and the drug tends to accumulate upon repeated dosing. nih.govscispace.com Dogs excrete radioactivity from labeled flurbiprofen almost equally in urine and feces, whereas in other species, renal excretion is the predominant route. nih.govscispace.com

In mice and baboons , the metabolic profile is generally similar to that in rats, with metabolites being detectable in the plasma. nih.govscispace.com

Table 3: Comparative Metabolic Features of Flurbiprofen in Different Species (as a proxy for this compound)

| Species | Key Metabolic Features | Primary Excretion Route | Reference |

| Human | 4'-hydroxylation and glucuronidation. Metabolites not detected in plasma. No enantiomeric inversion. | Urine | nih.govscispace.comnih.gov |

| Rat | Similar to humans, but metabolites are found in plasma. Limited R- to S-enantiomer inversion. | Urine | nih.govscispace.comnih.gov |

| Dog | Longer half-life and accumulation. | Urine and Feces (equal) | nih.govscispace.com |

| Mouse | Metabolites detected in plasma. | Urine | nih.govscispace.com |

| Baboon | Metabolites detected in plasma. | Urine | nih.govscispace.com |

Influence of Stereochemistry on the Metabolic Fate of this compound Enantiomers

This compound possesses a chiral center at the carbon atom bearing the fluorine and the carboxylic acid group. Therefore, it exists as a pair of enantiomers. Based on extensive studies with flurbiprofen, the metabolism of this compound is expected to be stereoselective.

Stereoselective Metabolism and Clearance:

For flurbiprofen, the disposition of its enantiomers is stereoselective. nih.gov In humans, the R-enantiomer has a higher clearance than the S-enantiomer. nih.gov This is primarily attributed to the stereoselective formation of metabolites. Specifically, the formation of both the acyl glucuronide and 4'-hydroxyflurbiprofen is greater for the R-enantiomer than the S-enantiomer. nih.gov The glucuronidation catalyzed by UGT2B7 is also stereoselective, with a higher formation rate for the (R)-glucuronide. nih.gov

Enantiomeric Inversion:

For many 2-arylpropionic acids (profens), unidirectional metabolic inversion of the inactive R-enantiomer to the active S-enantiomer occurs. However, for flurbiprofen, this inversion is negligible in humans. nih.govnih.gov In rats, a limited degree of inversion from R- to S-flurbiprofen has been reported. nih.govnih.gov Given the structural similarity, it is likely that this compound would also exhibit minimal to no enantiomeric inversion in humans.

Protein Binding:

Stereoselectivity can also be observed in plasma protein binding. For flurbiprofen, the unbound fraction of the R-enantiomer in plasma is slightly greater than that of the S-enantiomer, although this difference is not always statistically significant. nih.gov

Table 4: Stereoselective Aspects of Flurbiprofen Metabolism (as a proxy for this compound enantiomers)

| Parameter | Observation for Flurbiprofen Enantiomers | Implication for this compound | Reference |

| Clearance | R-enantiomer has higher clearance than S-enantiomer in humans. | The clearance of the two enantiomers is likely to differ. | nih.gov |

| Metabolite Formation | Formation of acyl glucuronide and 4'-hydroxy metabolite is greater for the R-enantiomer. | One enantiomer is expected to be metabolized more rapidly. | nih.gov |

| Glucuronidation | UGT2B7 preferentially forms the (R)-glucuronide. | The rate of glucuronidation is likely to be different for each enantiomer. | nih.gov |

| Enantiomeric Inversion | Negligible in humans; limited in rats. | Significant inversion of one enantiomer to the other is not expected in humans. | nih.govnih.govnih.gov |

| Plasma Protein Binding | Unbound fraction of R-enantiomer is slightly greater than S-enantiomer. | The two enantiomers may exhibit different degrees of protein binding. | nih.gov |

Applications of 2 Fluoro 2 4 Phenylphenyl Acetic Acid in Chemical and Biological Research

2-fluoro-2-(4-phenylphenyl)acetic acid as a Chiral Building Block in Organic Synthesis

The presence of a chiral center and a reactive carboxylic acid moiety makes this compound a valuable chiral building block in asymmetric synthesis. Chiral α-fluoro-α-aryl acetic acids are sought-after precursors for the synthesis of more complex, enantiomerically pure molecules with potential applications in pharmaceuticals and agrochemicals.

The synthesis of enantiomerically enriched α-fluoro-α-aryl acetic acids often involves challenging fluorination or resolution steps. Methods for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification have been developed, highlighting the importance of obtaining these compounds in their single enantiomer forms. This technology provides a pathway to chiral α-fluorinated compounds containing a quaternary carbon at the α-position, a structural feature present in this compound.

Once obtained in an enantiomerically pure form, this compound can be used in a variety of chemical transformations. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for its incorporation into a wide range of molecular scaffolds. For instance, the synthesis of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid has been reported, demonstrating the utility of related fluorinated phenylpropanoic acids in creating novel nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application |

| This compound | Alcohol, Acid catalyst | Ester | Prodrug synthesis, Fragrance components |

| This compound | Amine, Coupling agent (e.g., DCC, EDC) | Amide | Peptide synthesis, Bioactive molecule synthesis |

| This compound | Reducing agent (e.g., LiAlH4) | Alcohol | Synthesis of chiral ligands, Pharmaceutical intermediates |

Use of this compound as a Molecular Probe for Biological Target Identification

Molecular probes are essential tools in chemical biology for identifying and characterizing the biological targets of small molecules. The structural features of this compound, particularly the biphenyl (B1667301) moiety and the fluorine atom, suggest its potential as a scaffold for the design of such probes.

The biphenyl group can participate in π-π stacking and hydrophobic interactions with biological macromolecules, while the fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy or as a site for introducing photoactivatable groups. Photoaffinity labeling is a powerful technique for covalently cross-linking a probe to its biological target upon irradiation with light. Derivatives of this compound could be functionalized with photoreactive groups like azides or benzophenones to create photoaffinity probes.

While no direct studies utilizing this compound as a molecular probe have been identified, the principles of probe design support its potential in this area. For example, fluorinated analogs of bioactive molecules are often synthesized to study their interactions with protein targets. The fluorine atom can also be used to modulate the pharmacokinetic properties of a molecule, which is a critical aspect of probe development.